(R)-3-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester hydrochloride
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Overview
Description
Tert-butyl esters are commonly used in organic chemistry, particularly in the protection of carboxylic acids . They are typically stable under a variety of conditions .
Synthesis Analysis
Tert-butyl esters can be synthesized from carboxylic acids and tert-butyl alcohol in the presence of an acid catalyst . The esterification is often catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .
Molecular Structure Analysis
The molecular structure of tert-butyl esters involves a carbonyl group (C=O) and an alkyl group ® attached to the same carbon atom .
Chemical Reactions Analysis
Tert-butyl esters can undergo a variety of reactions. They can be deprotected using aqueous phosphoric acid . They can also be converted to other functional groups. For example, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides .
Physical and Chemical Properties Analysis
Tert-butyl esters are typically colorless liquids with a fruity odor . They are generally stable under a variety of conditions .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl (3R)-3-amino-2,3-dihydroindole-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15;/h4-7,10H,8,14H2,1-3H3;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTHFAORQFMCLV-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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